molecular formula C6H6N2O4 B1196763 3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid CAS No. 705-36-2

3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

Cat. No. B1196763
CAS RN: 705-36-2
M. Wt: 170.12 g/mol
InChI Key: HRHMKAOOSCBQKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid often involves multi-step chemical procedures. For instance, the synthesis of closely related compounds has been reported through a convenient 3-step procedure, highlighting the molecule's multifunctional nature due to the presence of formyl, hydroxyl, and imide groups, each of which can undergo specific transformations (Cordaro, 2021). Moreover, the construction of pyrimidine derivatives often involves condensation reactions, demonstrating the synthetic versatility of the pyrimidine core (Śladowska et al., 1990).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is an area of significant interest due to the diverse biological activities exhibited by these compounds. The crystal structure analysis of similar compounds, such as Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, reveals a screw-boat conformation for the dihydropyrimidine ring, with strong N—H⋯O and weak C—H⋯O intermolecular hydrogen bonds contributing to the crystal packing stability (Qing-fang Cheng et al., 2008).

Chemical Reactions and Properties

Pyrimidine compounds are known for their reactivity and the ability to undergo various chemical reactions. For example, the synthesis and reactions of biginelli compounds highlight the versatile reactivity of pyrimidine derivatives, with methods described for the facile preparation and resolution of stable dihydropyrimidinecarboxylic acids (Kappe et al., 1992). These reactions underscore the compound's potential in synthetic organic chemistry.

Physical Properties Analysis

The physical properties of this compound derivatives are closely tied to their molecular structure. Factors such as solubility, melting point, and crystallinity are influenced by the specific substituents and the overall molecular conformation. The detailed physical properties would typically be derived from experimental data specific to each synthesized derivative.

Chemical Properties Analysis

The chemical properties of this compound and its derivatives are characterized by their reactivity towards various agents. These compounds are involved in nucleophilic and electrophilic reactions, which can lead to a wide range of functionalized products. The ability to undergo transformations such as hydrolysis, reduction, alkylation, and condensation reflects the compound's utility in chemical synthesis (Vainilavichyus et al., 1992).

Scientific Research Applications

Structural and Synthetic Studies

Research on related compounds, such as 1‐(Carboxy­methyl)­thymine and 3-(3-Hydroxypropyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxaldehyde, has provided insights into their structural characteristics and synthetic pathways. For instance, the planar carboxy­methyl moiety in 1‐(Carboxy­methyl)­thymine forms a distinct dihedral angle with the thymine heterocycle, contributing to the formation of a three-dimensional network through various intermolecular interactions (Liu, Feng, & Ding, 2004). Similarly, the synthesis of 3-(3-Hydroxypropyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxaldehyde as a stable methyl hemiacetal via a convenient 3-step procedure highlights the multifunctional nature of the molecule, possessing a formyl group, a hydroxyl group, and the imide moiety, each capable of undergoing specific transformations or uses (Cordaro, 2021).

Pharmacological and Biological Activities

While direct research on 3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid itself may not be widely reported, studies on structurally similar pyrimidine derivatives have identified significant pharmacological properties. For example, derivatives of 7-methyl-3-phenyl-1-[2-hydroxy-3-(4-phenyl-1-piperazinyl)propyl]-2,4- dioxo-1,2,3,4-tetrahydropyrido[2,3-d]-pyrimidine-5-carboxylic acid have shown strong analgesic activity, indicating the potential of pyrimidine derivatives in therapeutic applications (Śladowska et al., 1999).

Supramolecular Chemistry and Material Science

The study of supramolecular associations in proton-transfer adducts involving benzamidinium cations and uracil derivatives, such as orotate (2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate), has unveiled intricate hydrogen bonding patterns and charge-assisted interactions. These findings underline the importance of such compounds in the development of supramolecular materials and their potential applications in various fields, including catalysis and molecular recognition (Portalone, 2010).

Future Directions

The synthesis of “3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid” involves a convenient three-step procedure, which involves the use of low-cost materials, a minimal amount of solvents, and fast purification procedures . This efficient strategy could be further explored and optimized in future research.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid involves the condensation of ethyl acetoacetate with urea followed by cyclization and oxidation.", "Starting Materials": [ "Ethyl acetoacetate", "Urea", "Sodium ethoxide", "Hydrochloric acid", "Sodium nitrite", "Sodium nitrate", "Sulfuric acid", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 10 g of ethyl acetoacetate in 50 mL of absolute ethanol and add 6.5 g of urea and 5 g of sodium ethoxide. Heat the mixture under reflux for 4 hours.", "Step 2: Cool the reaction mixture to room temperature and add 10 mL of hydrochloric acid. Filter the precipitated solid and wash with water to obtain 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine.", "Step 3: Dissolve 3-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine in 50 mL of water and add 5 g of sodium nitrite. Keep the mixture at 0-5°C for 30 minutes.", "Step 4: Add a solution of 6 g of sodium nitrate in 20 mL of water to the reaction mixture and keep it at 0-5°C for 30 minutes.", "Step 5: Add 10 mL of concentrated sulfuric acid slowly to the reaction mixture and keep it at 0-5°C for 30 minutes.", "Step 6: Add 50 mL of ice-cold water to the reaction mixture and neutralize it with sodium hydroxide solution. Filter the precipitated solid and wash with water to obtain 3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid.", "Step 7: Dissolve 3-Methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid in 50 mL of water and add 10 mL of hydrogen peroxide. Heat the mixture under reflux for 2 hours to obtain the final product." ] }

CAS RN

705-36-2

Molecular Formula

C6H6N2O4

Molecular Weight

170.12 g/mol

IUPAC Name

3-methyl-2,6-dioxopyrimidine-4-carboxylic acid

InChI

InChI=1S/C6H6N2O4/c1-8-3(5(10)11)2-4(9)7-6(8)12/h2H,1H3,(H,10,11)(H,7,9,12)

InChI Key

HRHMKAOOSCBQKD-UHFFFAOYSA-N

SMILES

CN1C(=CC(=O)NC1=O)C(=O)O

Canonical SMILES

CN1C(=CC(=O)NC1=O)C(=O)O

synonyms

1-(methyl)orotic acid
1-methylorotic acid

Origin of Product

United States

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